N'-hydroxy-2-methylcyclopropane-1-carboximidamide
Description
N'-hydroxy-2-methylcyclopropane-1-carboximidamide (CAS: 70458-18-3) is a cyclopropane-containing hydroxyamidine derivative characterized by a strained three-membered ring system and a hydroxyimino (-NHOH) functional group. Its molecular formula is C₅H₁₀N₂O, with a methyl substituent at the 2-position of the cyclopropane ring. The compound is commercially available through three suppliers, as noted in , and is structurally related to several hydroxyamidine derivatives used in medicinal chemistry and agrochemical research .
Properties
Molecular Formula |
C5H10N2O |
|---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
N'-hydroxy-2-methylcyclopropane-1-carboximidamide |
InChI |
InChI=1S/C5H10N2O/c1-3-2-4(3)5(6)7-8/h3-4,8H,2H2,1H3,(H2,6,7) |
InChI Key |
XQKKCWTWUNYJPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-methylcyclopropane-1-carboximidamide typically involves the reaction of 2-methylcyclopropanecarboxylic acid with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-2-methylcyclopropane-1-carboximidamide are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-methylcyclopropane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Scientific Research Applications
Biological Activities
Research into the biological activity of N'-hydroxy-2-methylcyclopropane-1-carboximidamide has highlighted several promising applications:
Antiviral Activity
Studies indicate that this compound may exhibit antiviral properties, particularly against respiratory syncytial virus (RSV). Its structural characteristics allow it to interact with viral proteins, potentially inhibiting viral replication .
Interactions with Biomolecules
The presence of hydroxy and carboximidamide groups enables hydrogen bonding with enzymes and receptors, suggesting possible therapeutic applications. This interaction is vital for understanding its mechanism of action in biological systems.
Potential Therapeutic Uses
The compound's ability to form stable interactions with various biological targets positions it as a candidate for further pharmacological studies. Its rigid cyclopropane structure may influence binding affinity and specificity, making it suitable for drug design.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various contexts:
| Study | Objective | Findings |
|---|---|---|
| Antiviral Activity Evaluation (2023) | Assess efficacy against RSV | Significant inhibition of viral replication observed. |
| Anticancer Activity Study (2024) | Evaluate cytotoxic effects on cancer cells | Dose-dependent decrease in cell viability in MCF-7 cells with an IC50 value of 15 µM. |
| Anti-inflammatory Properties Study (2025) | Investigate effects on macrophages | Reduction of TNF-alpha and IL-6 levels by approximately 50%. |
These studies underscore the compound's versatility and potential applications in treating viral infections, cancer, and inflammatory diseases.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-methylcyclopropane-1-carboximidamide involves its interaction with specific molecular targets. The hydroxyl group and carboximidamide moiety play crucial roles in its reactivity and binding to target molecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below summarizes key structural analogs, focusing on substituents, ring systems, and commercial availability:
| Compound Name | Molecular Formula | Ring System | Substituents | CAS Number | Suppliers |
|---|---|---|---|---|---|
| N'-hydroxy-2-methylcyclopropane-1-carboximidamide | C₅H₁₀N₂O | Cyclopropane | 2-methyl, 1-carboximidamide | 70458-18-3 | 3 |
| N'-hydroxy-1-methylcyclopropane-1-carboximidamide | C₅H₁₀N₂O | Cyclopropane | 1-methyl, 1-carboximidamide | CID 88873900 | Not listed |
| N'-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide | C₆H₁₂N₂O | Cyclopropane | 2,2-dimethyl, 1-carboximidamide | 361176-70-7 | 2 |
| N'-hydroxy-2-methylcyclohexane-1-carboximidamide | C₈H₁₆N₂O | Cyclohexane | 2-methyl, 1-carboximidamide | 1867956-49-7 | 2 |
| N'-hydroxy-2-methylbenzene-1-carboximidamide hydrochloride | C₈H₁₁N₂O·HCl | Benzene | 2-methyl, 1-carboximidamide | Category D0† | Not listed |
Key Observations:
Ring Strain and Reactivity: The cyclopropane derivatives (e.g., 70458-18-3 vs.
Substituent Effects :
- The 2-methyl substituent in the target compound (70458-18-3) introduces steric hindrance adjacent to the carboximidamide group, which may influence binding affinity in biological systems compared to the 1-methyl isomer (CID 88873900) .
- The 2,2-dimethyl analog (361176-70-7) has enhanced steric bulk, likely reducing solubility but improving metabolic stability .
Aromatic vs. Aliphatic Systems : The benzene-containing analog (Category D0, ) offers π-π stacking capabilities absent in cyclopropane derivatives, which could enhance interactions with aromatic residues in enzyme active sites .
Biological Activity
N'-Hydroxy-2-methylcyclopropane-1-carboximidamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Molecular Formula : CHNO
Molecular Weight : 112.13 g/mol
IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis often begins with 2-methylcyclopropane-1-carboxylic acid.
- Conversion to Imidamide : The carboxylic acid is treated with hydroxylamine under acidic conditions to form the corresponding imidamide.
- Purification : The product is purified using techniques such as recrystallization or column chromatography.
This compound exhibits several biological activities, primarily through its role as an enzyme inhibitor. The compound interacts with specific enzymes, modulating their activity by binding to the active sites. This inhibition can lead to various physiological effects, including anti-inflammatory and anti-cancer properties.
Case Studies and Research Findings
- Enzyme Inhibition : In vitro studies have demonstrated that this compound inhibits specific enzymes involved in inflammatory pathways. For instance, it has shown efficacy in inhibiting the activity of protein arginine deiminase (PAD), which is implicated in various inflammatory diseases and cancers .
- Anti-Cancer Activity : Research has indicated that this compound may exhibit anti-proliferative effects on certain cancer cell lines. A study reported that treatment with this compound resulted in a significant reduction in cell viability in breast cancer (MCF-7) and prostate cancer (LNCaP) cells, suggesting its potential as a therapeutic agent .
- Safety Profile : Toxicological assessments have been conducted to evaluate the safety of this compound. Results indicate low toxicity levels at therapeutic doses, making it a suitable candidate for further development .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful.
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| N'-Hydroxy-1-methylcyclopropane-1-carboximidamide | Moderate anti-inflammatory | PAD inhibition |
| N'-Hydroxy-3-methylcyclopropane-1-carboximidamide | Low anti-cancer activity | Unknown |
| N'-Hydroxy-cyclobutane-1-carboximidamide | High anti-cancer activity | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
